6-Quinolin-4-YL-nicotinic acid
Description
Significance of Heterocyclic Architectures in Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and medicine. ijarsct.co.inresearchgate.netopenmedicinalchemistryjournal.com Their prevalence is notable in a majority of known organic compounds and is reflected in the structures of vitamins, hormones, antibiotics, and numerous pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.commsesupplies.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, lipophilicity, and the capacity for hydrogen bonding. msesupplies.com This structural and functional diversity allows heterocyclic systems to serve as versatile scaffolds in the design of new therapeutic agents, agrochemicals, and industrial materials. openmedicinalchemistryjournal.commsesupplies.com The ability to modify these core structures enables medicinal chemists to fine-tune biological activity and pharmacokinetic profiles, making them a cornerstone of drug discovery programs. researchgate.net
The quinoline (B57606) scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a "privileged" structure in medicinal chemistry. orientjchem.orgresearchgate.netekb.eg This core is present in a wide array of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities. biointerfaceresearch.comijshr.comijppronline.com Historically, the most famous quinoline-containing natural product is quinine, an alkaloid extracted from cinchona bark, which was the primary treatment for malaria for centuries. ekb.eg This legacy continued with the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. biointerfaceresearch.comrsc.org
Beyond its antimalarial fame, the quinoline nucleus is integral to drugs with diverse therapeutic applications, including antibacterial (e.g., ofloxacin, moxifloxacin), anticancer, anti-inflammatory, antiviral, and cardiovascular effects. orientjchem.orgbiointerfaceresearch.comijppronline.comnih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling the modulation of its biological profile to target different enzymes, receptors, or cellular pathways. orientjchem.orgscientific.netontosight.ai For instance, quinoline derivatives have been developed as kinase inhibitors for cancer therapy and as agents that disrupt bacterial cell processes. ekb.egijshr.com The sustained interest in this scaffold is driven by its proven success in clinical applications and its synthetic tractability, which allows for the creation of large libraries of derivatives for screening. ijshr.comijppronline.com
Table 1: Examples of Marketed Drugs Featuring the Quinoline Core
| Drug Name | Therapeutic Class | Primary Biological Activity |
| Quinine | Antimalarial | Inhibition of heme polymerization in Plasmodium parasites. ekb.eg |
| Chloroquine | Antimalarial, Anti-inflammatory | Interferes with parasitic heme detoxification. biointerfaceresearch.comrsc.org |
| Mefloquine | Antimalarial | Acts on the blood stages of Plasmodium. biointerfaceresearch.comrsc.org |
| Moxifloxacin | Antibacterial (Fluoroquinolone) | Inhibition of bacterial DNA gyrase and topoisomerase IV. biointerfaceresearch.com |
| Ofloxacin | Antibacterial (Fluoroquinolone) | Inhibition of bacterial DNA gyrase. biointerfaceresearch.com |
| Bedaquiline | Antitubercular | Inhibition of mycobacterial ATP synthase. |
| Cabozantinib | Anticancer | Tyrosine kinase inhibitor (VEGFR, MET, AXL). |
Nicotinic acid, also known as niacin or vitamin B3, is a simple pyridine derivative (pyridine-3-carboxylic acid) that plays a dual role in biology and medicine. wikipedia.organnualreviews.org As an essential vitamin, it is the precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgnih.gov These coenzymes are indispensable for hundreds of redox reactions central to energy metabolism, and NAD is also a critical substrate for enzymes involved in DNA repair and cellular signaling pathways. nih.govmdpi.com
Beyond its fundamental vitamin function, nicotinic acid, when administered in pharmacological doses, acts as a broad-spectrum lipid-modifying agent. annualreviews.orgtaylorandfrancis.comnih.gov It is clinically used to treat dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. news-medical.net Specifically, it can lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol. annualreviews.orgnih.gov The discovery of a specific G protein-coupled receptor for nicotinic acid has helped to elucidate the mechanisms behind these pharmacological effects, distinguishing them from its vitamin role. annualreviews.orgnih.gov Furthermore, recent research has highlighted the anti-inflammatory and antioxidant properties of nicotinic acid, expanding its potential therapeutic applications. nih.govnih.gov Its structure serves as a valuable building block in drug design, with derivatives being explored for various conditions, including type 2 diabetes and inflammatory diseases. nih.govacs.org
Rationale for Investigating Hybrid Quinoline-Nicotinic Acid Structures
The rationale for designing hybrid molecules that incorporate both the quinoline and nicotinic acid scaffolds, such as 6-Quinolin-4-YL-nicotinic acid , is rooted in the principle of molecular hybridization. ijshr.comresearchgate.net This strategy aims to combine the distinct and advantageous biological properties of each moiety into a single chemical entity. The goal is to create a new compound that may exhibit synergistic activity, a novel mechanism of action, or an improved pharmacological profile compared to the individual components. researchgate.net
Given the quinoline core's established role as a versatile pharmacophore in anticancer, antimalarial, and antibacterial agents, its fusion with nicotinic acid—a key biological signaling molecule and lipid-modifying drug—presents several intriguing possibilities. ijshr.comnih.govnih.gov For example, such a hybrid could be designed to target specific enzymes or receptors where one moiety provides the primary binding interaction while the other modulates properties like solubility, cell permeability, or interaction with a secondary binding pocket. The nicotinic acid portion could enhance interaction with NAD/NADP-dependent enzymes or leverage its own receptor-mediated signaling pathways. mdpi.comnih.gov The investigation into these hybrid structures is driven by the hypothesis that the combination of these two "privileged" scaffolds could lead to the discovery of novel therapeutic agents with unique and potent biological effects. ijshr.comnih.gov
Historical Context of Related Quinoline and Nicotinic Acid Research Endeavors
The histories of quinoline and nicotinic acid research are long and distinguished, originating in the 19th century. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org Shortly after, in 1842, Charles Gerhardt synthesized it through the distillation of the alkaloid quinine, establishing the structural link between the simple heterocycle and the potent antimalarial drug. wikipedia.org This discovery spurred extensive research into quinoline chemistry, leading to the development of various synthetic methods and, eventually, the creation of a multitude of synthetic quinoline-based drugs throughout the 20th century. ijppronline.com
Nicotinic acid was also first described in the 19th century, prepared in 1873 by Hugo Weidel through the oxidation of nicotine (B1678760). wikipedia.org However, its biological significance was not understood until much later. In the early 20th century, Joseph Goldberger's work on pellagra identified a dietary deficiency as its cause. wikipedia.org This "pellagra-preventing factor" was finally isolated and identified as nicotinic acid by Conrad Elvehjem in 1937. wikipedia.org Its role as a lipid-lowering drug was discovered serendipitously in 1955, marking its entry into cardiovascular medicine. wikipedia.orgnih.gov The independent yet rich histories of these two compounds, both rooted in the study of natural products (quinine and nicotine) and culminating in major therapeutic applications, set the stage for modern efforts to combine their structural features in the rational design of new bioactive molecules. wikipedia.orgnih.govwikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
908297-79-0 |
|---|---|
Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-[3-(5-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-4-6-15(19-9-13)11-2-1-3-12(8-11)16-7-5-14(10-20-16)18(23)24/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
XQWBCMOMUOHVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C3=NC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Quinolin 4 Yl Nicotinic Acid and Analogues
Strategies for Quinoline (B57606) Ring Formation Pertinent to the 6-Position
The formation of the quinoline ring is a cornerstone of this synthesis, with a rich history of named reactions that can be adapted to introduce substituents at the 6-position. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. To achieve substitution at the 6-position of the resulting quinoline, a 5-substituted isatin is required. The general mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid.
Adaptations of the Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, have expanded its scope and efficiency. For instance, the reaction can be performed under microwave irradiation to accelerate the reaction time. The choice of base and solvent can also influence the reaction's outcome. While strong bases like potassium hydroxide (B78521) are traditionally used, modifications may be employed to accommodate sensitive functional groups.
Table 1: Examples of Pfitzinger Reaction Adaptations for Substituted Quinolines
| Isatin Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference(s) |
| 5-Bromo-isatin | Acetone | KOH, Ethanol (B145695), Reflux | 6-Bromo-2-methylquinoline-4-carboxylic acid | |
| 5-Nitro-isatin | Ethyl pyruvate | Base | Ethyl 6-nitro-2-methylquinoline-4-carboxylate | |
| Isatin | Various ketones | Microwave irradiation | Substituted quinoline-4-carboxylic acids |
The Gould-Jacobs reaction is another powerful method for quinoline synthesis, proceeding through the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. For 6-substituted quinolines, a para-substituted aniline is the key starting material. The initial condensation yields an anilinomethylenemalonate, which upon heating, undergoes an intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation afford the 4-hydroxyquinoline. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr quinoline synthesis). The use of high-boiling solvents is often necessary for the thermal cyclization step. Similar to the Gould-Jacobs reaction, a para-substituted aniline will lead to a 6-substituted quinoline product.
Table 2: Comparison of Gould-Jacobs and Conrad-Limpach Reactions
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Reaction |
| Carbonyl Source | Ethoxymethylenemalonate derivatives | β-ketoesters |
| Initial Product | 4-Hydroxyquinoline-3-carboxylate ester | 4-Hydroxyquinoline or 2-Hydroxyquinoline |
| Key Intermediate | Anilinomethylenemalonate | Schiff base/Enamine |
| Typical Conditions | Thermal cyclization | Thermal cyclization, often in high-boiling solvents |
Beyond the classical named reactions, a variety of other methods have been developed for the synthesis of quinolines. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a highly versatile method. Modern iterations of this reaction utilize various catalysts to proceed under milder conditions.
More recent advancements in quinoline synthesis focus on transition-metal-catalyzed C-H bond activation and oxidative annulation strategies. These methods offer novel and efficient routes to functionalized quinolines. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can selectively produce quinolines. Photocatalytic methods have also emerged as a green and efficient approach to quinoline synthesis. Multicomponent reactions, where three or more reactants combine in a single step to form the quinoline core, offer a highly convergent and atom-economical approach.
Approaches for Nicotinic Acid Moiety Functionalization and Coupling
To construct the 6-quinolin-4-yl-nicotinic acid, the nicotinic acid moiety must be appropriately functionalized to enable its coupling to the quinoline ring. This typically involves converting the carboxylic acid into a more reactive species or introducing a handle for cross-coupling reactions.
Direct acylation reactions, such as the Friedel-Crafts acylation, can be employed to form a C-C bond between the nicotinic acid and quinoline moieties. This would typically involve the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride. Nicotinoyl chloride can be synthesized by treating nicotinic acid with reagents like thionyl chloride or phosphorus pentachloride. The resulting nicotinoyl chloride can then react with a nucleophilic position on the quinoline ring, potentially directed by a suitable activating group, in the presence of a Lewis acid catalyst.
Condensation reactions between a carboxylic acid and an amine to form an amide bond are also a viable strategy, particularly for creating analogues where the two ring systems are linked by an amide bridge. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate this transformation.
Nicotinic acid can be converted to nicotinic acid hydrazide by reacting the corresponding ester or acid chloride with hydrazine (B178648) hydrate. Nicotinic acid hydrazide is a versatile intermediate that can undergo various transformations. For instance, it can be condensed with aldehydes or ketones to form hydrazones. More relevant to the synthesis of the target molecule, the hydrazide can be a precursor for other functional groups that can participate in coupling reactions. For example, EDC-mediated coupling reactions between a quinoline hydrazone and a substituted carboxylic acid have been reported to form hydrazide-hydrazone linkages. While not a direct C-C bond, this illustrates the utility of hydrazide chemistry in linking heterocyclic systems.
A more direct approach to forming the C-C bond would involve palladium-catalyzed cross-coupling reactions. For this, one of the heterocyclic rings would need to be functionalized with a halide or triflate, and the other with a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an organozinc reagent (Negishi coupling). For example, a 6-bromoquinoline (B19933) could be coupled with pyridine-4-boronic acid under Suzuki conditions to forge the C-C bond between the two rings.
Table 3: Key Intermediates for Nicotinic Acid Functionalization
| Intermediate | Precursor | Reagents for Synthesis | Key Applications | Reference(s) |
| Nicotinoyl chloride | Nicotinic acid | Thionyl chloride, Phosphorus pentachloride | Friedel-Crafts acylation, Esterification, Amidation | |
| Nicotinic acid hydrazide | Nicotinic acid ester/chloride | Hydrazine hydrate | Synthesis of hydrazones, Heterocycle formation | |
| Pyridine-4-boronic acid | 4-Halopyridine | n-BuLi, Trialkyl borate | Suzuki cross-coupling reactions |
Nitrile Hydrolysis and Amide Conversions
The final step in many synthetic routes to this compound involves the conversion of a nitrile or amide precursor into the target carboxylic acid. This transformation is a fundamental reaction in organic chemistry.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid. commonorganicchemistry.comchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukorganicchemistrytutor.com The protonation of the ammonia (B1221849) formed in the final step renders the reaction irreversible. organicchemistrytutor.com
Basic hydrolysis is also effective, generally requiring heating the nitrile with a hydroxide base such as sodium hydroxide. commonorganicchemistry.comchemguide.co.uk This process initially yields a carboxylate salt and ammonia. chemistrysteps.comchemguide.co.uk Subsequent acidification is necessary to produce the free carboxylic acid. chemguide.co.uk Under milder basic conditions, it is sometimes possible to isolate the intermediate amide. organicchemistrytutor.com
Similarly, amides can be hydrolyzed to carboxylic acids by heating in aqueous acid or base. libretexts.org In acidic conditions, the resulting amine is protonated, while in basic conditions, the carboxylic acid is deprotonated to a carboxylate; both processes drive the reaction to completion. libretexts.org A notable development is the use of non-precious metal catalysis, such as nickel-catalyzed systems, for the conversion of amides to carboxylic acids. This can be achieved through a two-step, single-pot process involving esterification followed by deprotection, which circumvents issues of catalyst poisoning by the carboxylic acid product. nih.govorganic-chemistry.org This methodology has been successfully applied to quinoline substrates. nih.gov
Table 1: Conditions for Nitrile and Amide Hydrolysis
| Functional Group | Reagents | Conditions | Product |
|---|---|---|---|
| Nitrile | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid + Ammonium Salt |
| Nitrile | NaOH or KOH solution | Heat/Reflux, then H₃O⁺ | Carboxylic Acid + Ammonia |
| Amide | Dilute HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid + Ammonium Salt |
| Amide | NaOH or KOH solution | Heat/Reflux, then H₃O⁺ | Carboxylic Acid |
Coupling Strategies for this compound Formation
The central challenge in synthesizing the title compound is the formation of the carbon-carbon bond between the quinoline and pyridine (B92270) rings. Modern cross-coupling reactions are the primary methods employed for this purpose.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds between two aromatic systems. The most common strategies applicable to the synthesis of this compound are the Suzuki-Miyaura, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the target molecule, this could involve the reaction of a 4-haloquinoline (e.g., 4-chloroquinoline) with a 6-(boronic acid)-nicotinic acid derivative or, conversely, a 4-(boronic acid)-quinoline derivative with a 6-halonicotinic acid derivative. researchgate.netresearchgate.net The reaction is highly valued for the low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov One-pot procedures have been developed where a quinoline halide is first converted to a quinolineboronic acid and then coupled with an aryl halide in the same vessel. acs.org
Negishi Coupling : The Negishi coupling joins an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgopenochem.org This reaction is known for the high reactivity of the organozinc reagents. openochem.org The synthesis could proceed by coupling a 4-(quinolyl)zinc halide with a 6-halonicotinate. The reaction tolerates numerous functional groups, including esters, amides, and other heterocycles like pyridines and quinolines. rsc.orgnih.gov
Stille Coupling : This method utilizes an organotin (stannane) reagent to couple with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org The Stille reaction is compatible with many functional groups, including esters and carboxylic acids, and the organostannane reagents are stable to air and moisture. thermofisher.comlibretexts.org A potential route would be the reaction between 4-haloquinoline and a 6-(trialkylstannyl)nicotinate. A major drawback is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of C-C Coupling Strategies
| Reaction | Organometallic Reagent | Electrophile | Catalyst (Typical) | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | R¹-B(OH)₂ or R¹-B(OR)₂ | R²-X (X=Cl, Br, I, OTf) | Pd(PPh₃)₄, PdCl₂(dppf) | Low toxicity of boron reagents, commercially available reagents. nih.gov |
| Negishi | R¹-ZnX | R²-X (X=Cl, Br, I, OTf) | Pd(PPh₃)₄, NiCl₂(dppf) | High reactivity, broad scope including sp³, sp², and sp carbons. wikipedia.org |
Analogues of this compound can be synthesized where the two heterocyclic rings are connected by a heteroatom linker. These syntheses also rely on cross-coupling methodologies.
Oxygen Linkage (Ethers) : Aryl ether bonds can be formed via nucleophilic aromatic substitution or, more commonly, through palladium or copper-catalyzed reactions like the Ullmann condensation or Buchwald-Hartwig ether synthesis. For example, a 4-haloquinoline could be coupled with a 6-hydroxynicotinic acid derivative in the presence of a suitable catalyst and base to form an aryloxy-linked analogue. Syntheses of quinoline derivatives with phenoxy linkages have been reported. nih.gov
Nitrogen Linkage (Amines) : The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for forming C-N bonds between an aryl halide and an amine. An analogue featuring a secondary amine linker could be synthesized by reacting a 4-haloquinoline with a 6-aminonicotinic acid derivative.
Sulfur Linkage (Thioethers) : Palladium- and copper-catalyzed reactions are also used to form aryl thioether bonds. The coupling of a 4-haloquinoline with a 6-mercaptonicotinic acid derivative would yield a thioether-linked analogue.
Green Chemistry Approaches and Process Intensification in Synthesis
Recent efforts in chemical synthesis have focused on developing more environmentally benign processes. bohrium.comtandfonline.com These "green chemistry" principles are applicable to the synthesis of quinoline derivatives.
Key green strategies include:
Use of Greener Solvents : Replacing hazardous organic solvents with more sustainable alternatives like water or ethanol is a primary goal. bohrium.com Water has been used as a solvent for the synthesis of pyrimido[4,5-b]quinolones, and ethanol is a common solvent for Friedländer-type quinoline syntheses. nih.govacs.org
Alternative Energy Sources : Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org It has been successfully used in the synthesis of various quinoline derivatives, often leading to higher yields in shorter times. tandfonline.commdpi.com
Use of Efficient Catalysts : The development of highly active and reusable catalysts minimizes waste. This includes the use of nanocatalysts, magnetic nanoparticles, and solid-supported catalysts that can be easily separated from the reaction mixture and reused multiple times. nih.govacs.org
One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot reactions) or where three or more reactants combine in a single step (multicomponent reactions) improves efficiency and reduces waste. rsc.orgdigitellinc.com
Table 3: Green Chemistry Strategies in Quinoline Synthesis
| Strategy | Example Application | Advantages |
|---|---|---|
| Green Solvents | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water. acs.org | Reduced environmental impact, improved safety. |
| Microwave Irradiation | Friedländer synthesis of 2,3,4-trisubstituted quinolines. acs.org | Shorter reaction times (minutes vs. hours), often higher yields. tandfonline.com |
| Reusable Catalysts | ZrO₂/Fe₃O₄ magnetic nanoparticles for Friedländer synthesis. acs.org | Easy catalyst separation and reuse, reduced catalyst waste. |
Stereoselective Synthesis of Chiral Analogues
The synthesis of specific stereoisomers of chiral analogues of this compound requires stereoselective methods. Chirality can be introduced into the molecule in several ways:
Use of Chiral Pool Substrates : Starting from readily available, enantiomerically pure natural products (the "chiral pool") is a common strategy. For instance, chiral amino acids can be incorporated into the quinoline structure to create chiral derivatives. researchgate.net
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction to proceed stereoselectively. After the desired stereochemistry is set, the auxiliary is removed.
Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of enantiomerically enriched product. This could be applied, for example, in an asymmetric reduction of a prochiral ketone on a side chain or in an asymmetric C-H functionalization reaction. nih.govnih.gov
One reported approach involves synthesizing a quinoline-based chiral derivatizing reagent by incorporating L-proline. This reagent can then be used to create diastereomers of other chiral molecules, demonstrating a clear method for introducing a chiral center into a quinoline-containing structure. researchgate.net
Structure Activity Relationship Sar Studies of 6 Quinolin 4 Yl Nicotinic Acid Derivatives
Impact of Substituent Variation on Quinoline (B57606) Ring System
The nature, position, and stereochemistry of substituents on the quinoline ring are critical determinants of a derivative's biological activity. biointerfaceresearch.com Strategic placement of various functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. rsc.org
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com In the context of quinoline derivatives, the position and nature of the halogen substituent are crucial.
Research has shown that the inclusion of a chloro-substituent can enhance the biological activity of certain quinoline derivatives. rsc.org For instance, in a series of 4-N-phenylaminoquinoline analogs designed as cholinesterase inhibitors, the position of a chloro substituent on the phenyl ring had a marked effect on potency. The meta-chloro substituted derivative showed greater potency for Butyrylcholinesterase (BChE) inhibition compared to its ortho- and para-chloro counterparts. nih.gov This highlights that even subtle changes in substituent position can lead to significant differences in biological outcomes.
Table 1: Effect of Halogen Substituent Position on BChE Inhibitory Activity of a 4-N-Phenylaminoquinoline Series
| Compound | Chloro Substituent Position on Phenylamino Ring | Relative BChE Inhibitory Potency |
|---|---|---|
| 12b | ortho-chloro | Less Potent |
| 12c | meta-chloro | More Potent |
| 12d | para-chloro | Less Potent |
Data sourced from a study on morpholine-bearing quinoline derivatives, illustrating the principle of positional effects of halogenation. nih.gov
The introduction of alkyl and alkoxy groups, particularly at the 6-position of the quinoline ring, can significantly modulate a compound's activity. The 6-methoxy group is a key feature in several biologically active 8-aminoquinoline (B160924) compounds. mdpi.com Studies on 8-amino-6-methoxyquinoline (B117001) hybrids revealed that the activity and cytotoxicity were strongly influenced by the linker and its substitution. mdpi.com The presence of the 6-methoxy group is often integral to the pharmacophore required for a specific biological action.
Table 2: Influence of Lipophilic Side Chains on Antiplasmodial Activity of 6-Methoxyquinoline (B18371) Derivatives
| Compound | Side Chain | IC50 (µM) against P. falciparum |
|---|---|---|
| 14 | Phenyl | 5.12 |
| 15 | 4-Fluorophenyl | 2.68 |
| 19 | 4-Methylphenyl | 1.55 |
| 17 | 4-(Trifluoromethyl)phenyl | 0.556 |
| 22 | Heptyl | 0.324 |
Data illustrates the positive impact of highly lipophilic and voluminous side chains on the activity of a 6-methoxyquinoline core. mdpi.com
Beyond direct substitution on the quinoline core, modifications to peripheral groups attached to the ring system are pivotal for tuning potency and, crucially, selectivity for a specific biological target. Structure-activity relationship studies of 4-aminoquinoline (B48711) derivatives as α2C-adrenoceptor antagonists identified several structural features critical for activity. researchgate.net One of the most important findings was the absolute requirement for a substituent at the 3-position of the quinoline ring for potent antagonist activity. researchgate.net
In the same study, substitutions on a peripheral piperazine (B1678402) ring were found to have a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. researchgate.net For example, compound 6j , (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, demonstrated an antagonist potency of 8.5 nM and over 200-fold selectivity for the α2C-adrenoceptor subtype. researchgate.net This underscores how stereochemistry and substitution on distal parts of the molecule can fine-tune its interaction with a specific receptor subtype.
Similarly, in the development of cholinesterase inhibitors, substituents on a 4-N-phenyl ring were explored. nih.gov It was observed that derivatives with a 2-methylene linker between the quinoline and a morpholine (B109124) moiety showed better inhibition of Acetylcholinesterase (AChE) than those with longer 3- or 4-methylene linkers. nih.gov Furthermore, unsubstituted N-phenyl derivatives showed better inhibitory potencies on AChE than substituted ones, suggesting that the small volume of the aromatic substituent was favorable for this particular target. nih.gov
Modulation of the Nicotinic Acid Moiety and its Derivatives
The nicotinic acid portion of the molecule, specifically its carboxylic acid group, presents a key site for modification to influence ligand-target interactions and pharmacokinetic properties.
The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor. This allows it to form strong interactions, such as hydrogen bonds or salt bridges, with polar amino acid residues (e.g., arginine, lysine, histidine) in the binding pocket of a target protein. In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that the carbonyl group can act as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) nucleic acid base pairs, facilitating DNA minor groove binding. researchgate.net While the target is different, this illustrates the fundamental role of the carboxylic acid moiety in forming specific, directed interactions. The presence of a carboxylic acid can also influence a compound's physical properties, such as solubility, and may limit its ability to cross the blood-brain barrier. nih.gov
Chemical modification of the carboxylic acid group into esters, amides, or other derivatives is a widely used strategy in drug discovery. researchgate.net This derivatization can serve multiple purposes, including improving cell permeability (esters can act as prodrugs that are hydrolyzed back to the active carboxylic acid inside the cell), enhancing metabolic stability, or introducing new vectors for interaction with the target.
In a series of compounds designed as P2X7R antagonists, quinoline-6-carboxylic acid was converted into a series of quinoline-6-carboxamide (B1312354) benzenesulfonates. nih.gov This derivatization from a carboxylic acid to a carboxamide was essential for the observed biological activity. Comparing different amide derivatives within a series can reveal further SAR insights. For example, in a series of quinazoline (B50416) derivatives, replacing an amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity against the EGFR kinase. mdpi.com The synthesis of various carboxamide derivatives from a parent carboxylic acid allows for the exploration of chemical space to optimize potency and other drug-like properties. nih.gov
Substitutions on the Pyridine (B92270) Ring of Nicotinic Acid
The pyridine ring, a core component of nicotinic acid, is a frequent target for chemical modification in drug design. nih.govijnrd.org Its nitrogen atom and the potential for substitution at various positions allow for fine-tuning of the molecule's electronic and steric properties, which in turn can significantly impact biological interactions. uomosul.edu.iq In derivatives of 6-quinolin-4-yl-nicotinic acid, substitutions on the pyridine moiety can modulate binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Research into related pyridine-containing compounds has shown that the nature and position of substituents are critical. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or engage in ionic interactions with biological targets. uomosul.edu.iq Studies on various pyridine derivatives have demonstrated that adding groups like halogens (Br, Cl, F) or methoxy (B1213986) (-OMe) groups can influence antiproliferative activity, with the position of the substituent being a key determinant of the effect. nih.gov For example, increasing the number of -OMe groups on a pyridine ring has been shown to decrease the IC50 value, indicating enhanced potency. nih.gov
The strategic placement of bulky substituents can also probe the steric tolerance of a receptor's binding pocket. nih.gov In a study on 5-substituted pyridine analogues of a related compound, moieties such as phenyl, substituted phenyl, or heteroaryl groups were introduced. The resulting analogues exhibited a range of binding affinities, with some showing higher affinity than the parent compound, highlighting the importance of steric factors in ligand-receptor interactions. nih.gov
The following table summarizes the effects of various substitutions on the pyridine ring based on studies of related compounds, providing a predictive framework for this compound derivatives.
| Substituent Position | Type of Substituent | General Effect on Activity | Reference |
| C2, C4, C6 | Electron-withdrawing | Partial positive charge, influences nucleophilic substitution | uomosul.edu.iq |
| C3, C5 | Neutral | Less affected by the nitrogen's electronegativity | uomosul.edu.iq |
| C5 | Bulky groups (phenyl, heteroaryl) | Can modulate binding affinity (increase or decrease) | nih.gov |
| Various | -NH2, -OH, -OMe | Can enhance antiproliferative activity | nih.gov |
| Various | Halogens (Br, Cl, F) | Can decrease antiproliferative activity | nih.gov |
This table is generated based on findings from related pyridine and quinoline derivatives and serves as a predictive model for the target compound.
Conformational Analysis and Bioactive Conformations in SAR
Conformational analysis is a vital component of SAR studies, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. biomedres.us For molecules with multiple rotatable bonds, such as the one connecting the quinoline and pyridine rings in this compound, a variety of conformations can exist. However, it is often a single, specific conformation—the "bioactive conformation"—that is responsible for the molecule's biological effect. nih.gov
The ability to "freeze" the conformational dynamics of a ligand can enhance its affinity and specificity for a receptor by minimizing the entropic penalty upon binding. mdpi.com This is often achieved by creating conformationally restricted analogues, where the flexible bonds are incorporated into a more rigid ring structure. mdpi.comresearchgate.net Such strategies have been successfully employed for nicotine (B1678760) analogues, where linking the pyridine and pyrrolidine (B122466) moieties improved receptor targeting. mdpi.com For this compound derivatives, restricting the rotation around the bond linking the two heterocyclic systems could lock the molecule into its bioactive conformation, potentially leading to more potent and selective compounds.
Computational modeling and experimental techniques like NMR spectroscopy are used to determine the preferred conformations of molecules in solution and to model their interactions within a binding site. nih.gov For related bioactive compounds, studies have shown that a specific spatial arrangement of key pharmacophoric features is necessary for activity. For example, in certain tetrapeptide analogs, a relatively large separation between two aromatic side chains was found to be a requirement for mu-opioid receptor activity. nih.gov A similar principle can be applied to this compound, where the relative orientation of the quinoline and pyridine rings is likely critical for its biological function. Identifying this bioactive conformation is a key goal for designing next-generation analogues with improved properties.
Physicochemical Parameters and Their Correlation with Activity (e.g., Lipophilicity in SAR)
Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org These models help to identify which properties are most influential and can be used to predict the activity of novel compounds. nih.gov Key physicochemical parameters often considered in QSAR include lipophilicity (logP), electronic properties (pKa), and steric factors (molar refractivity). frontiersin.org
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govmdpi.com It describes a compound's ability to pass through biological membranes, which are largely lipophilic. frontiersin.org For quinoline and pyridine derivatives, lipophilicity has been shown to be a significant determinant of their biological activity. nih.govresearchgate.net
There is often an optimal range of lipophilicity for a given biological target. If a compound is too hydrophilic, it may not effectively cross cell membranes to reach its site of action. Conversely, if it is too lipophilic, it may be poorly soluble in aqueous media or become sequestered in fatty tissues, reducing its bioavailability. nih.gov Studies on quinoline derivatives have demonstrated a correlation between their experimentally determined lipophilicity (often measured by techniques like RP-HPLC) and their biological effectiveness. researchgate.net For instance, in one series of quinoline-1,4-quinone hybrids, the tested compounds were found to have relatively low lipophilicity values, which were influenced by the introduction and position of nitrogen atoms. nih.gov
The following interactive table illustrates the relationship between calculated logP values and the potential impact on the biological activity of hypothetical this compound derivatives.
| Compound ID | Substitution on Pyridine Ring | Calculated logP | Predicted Membrane Permeability | Predicted Aqueous Solubility |
| Derivative 1 | None | 2.5 | Moderate | Moderate |
| Derivative 2 | -Cl | 3.1 | High | Low |
| Derivative 3 | -OH | 2.0 | Low | High |
| Derivative 4 | -CH3 | 2.9 | Moderate-High | Moderate-Low |
| Derivative 5 | -NH2 | 2.1 | Low | High |
Note: The logP values and predictions in this table are hypothetical and for illustrative purposes only, demonstrating the expected trends based on substituent effects.
By systematically modifying the structure of this compound and correlating these changes with physicochemical parameters and biological activity, a comprehensive SAR profile can be developed. This knowledge is instrumental in the rational design of new derivatives with enhanced potency and optimized pharmacokinetic profiles. frontiersin.org
Mechanistic Investigations of Biological Activities
Interactions with Specific Molecular Targets and Pathways
The mechanisms of action for 6-Quinolin-4-YL-nicotinic acid are rooted in its ability to interact with and modulate the function of various enzymes and cellular receptors.
The quinoline (B57606) component of the molecule is primarily responsible for its potent antibacterial effects through the inhibition of essential bacterial enzymes, while the nicotinic acid portion may influence NAD+-dependent enzymatic processes.
DNA Gyrase and Topoisomerase Inhibition: The antibacterial action of quinolones, the class to which the quinoline core belongs, is principally derived from the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. The key mechanism involves the stabilization of the enzyme-DNA complex, which leads to the cessation of DNA synthesis and the formation of lethal double-strand DNA breaks. turkjps.orgresearchgate.net
In many Gram-negative bacteria, DNA gyrase is considered the primary target for quinolones. researchgate.net Conversely, in several Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govresearchgate.net The differential sensitivity of these enzymes to various quinolone derivatives can influence the antibacterial spectrum and potency. For instance, studies on Enterococcus faecalis have shown that the 50% inhibitory concentrations (IC50s) of several quinolones were lower for topoisomerase IV than for DNA gyrase, suggesting topoisomerase IV as the primary target in this organism. nih.gov The dual inhibition of both enzymes is correlated with strong antibacterial activity. nih.gov
| Enzyme Target | Primary Bacterial Group Affected | Mechanism of Action | Resulting Cellular Effect |
|---|---|---|---|
| DNA Gyrase | Gram-Negative Bacteria (e.g., E. coli) | Stabilization of gyrase-DNA cleavage complex | Inhibition of DNA replication, induction of SOS response, cell death |
| Topoisomerase IV | Gram-Positive Bacteria (e.g., S. aureus) | Trapping of topoisomerase IV-DNA complexes | Inhibition of chromosome decatenation, cell division failure |
NAD-Catabolizing Enzyme Interactions: The nicotinic acid (niacin) moiety of the compound is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and redox reactions. nih.govfrontiersin.org This suggests potential interactions with NAD+ biosynthetic and catabolizing enzymes. In fungi, high concentrations of nicotinamide (a derivative of nicotinic acid) can inhibit NAD+-dependent sirtuin deacetylases, such as Hst3 in Candida albicans, which is essential for fungal viability. nih.govscispace.com Fungi can develop resistance by converting nicotinamide to nicotinic acid, a metabolite that does not inhibit Hst3. scispace.com Furthermore, enzymes in the NAD+ biosynthesis pathway, like quinolinate phosphoribosyltransferase (QAPRTase), are potential drug targets. acs.orgnih.gov
Kinase Inhibition: The nicotinic acid portion may also interfere with kinase signaling pathways. In C. albicans, mutants lacking GIN4, a septin regulatory protein kinase crucial for cell division and cell wall integrity, showed high sensitivity to niacinamide. nih.gov Additionally, nicotine (B1678760) has been observed to induce proliferation of airway smooth muscle cells through α7 nAChR-mediated activation of the PI3K/Akt signaling pathway, indicating a link between nicotinic receptor activation and downstream kinase cascades.
The compound's structure suggests it may modulate various cellular receptors, influencing signaling pathways involved in inflammation, ion transport, and cell growth.
α7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Modulation: The α7 nAChR is a ligand-gated ion channel widely expressed in the nervous system and on immune cells. It plays a critical role in the "cholinergic anti-inflammatory pathway," where its activation can lead to a decrease in the production of pro-inflammatory cytokines. Ligands for α7 nAChR can act as agonists or positive allosteric modulators (PAMs), enhancing the receptor's function. The nicotinic acid component of this compound suggests a potential interaction with this receptor, which could contribute to anti-inflammatory effects.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Research has identified a functional link between α7 nAChR and the CFTR, an ion channel crucial for mucus transport in airways. Studies show that α7 nAChR, CFTR, and adenylyl cyclase-1 are associated within a macromolecular complex. The activation of α7 nAChR can regulate CFTR's functional activity, suggesting that compounds modulating this receptor could indirectly influence ion transport and mucociliary clearance.
c-Met Receptor Inhibition: The quinoline scaffold is a key feature of many small-molecule inhibitors of the c-Met receptor tyrosine kinase. nih.govnih.gov The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, migration, and invasion, and their signaling pathway is often dysregulated in various cancers. nih.gov Quinoline-based inhibitors typically bind to the ATP-binding site within the kinase domain of the c-Met receptor, blocking its downstream signaling. nih.gov Numerous 3,6-disubstituted and other modified quinoline derivatives have been synthesized and shown to have potent inhibitory activity against c-Met kinase. nih.gov
| Receptor Target | Structural Moiety Involved | Potential Mechanism | Physiological Consequence |
|---|---|---|---|
| α7 nAChR | Nicotinic Acid | Agonism or positive allosteric modulation | Anti-inflammatory effects |
| CFTR | Nicotinic Acid (indirectly) | Modulation via functional coupling with α7 nAChR | Regulation of ion transport |
| c-Met | Quinoline | Inhibition of tyrosine kinase activity | Antiproliferative effects |
Beyond specific enzyme inhibition, the compound may disrupt the structural integrity of microbial cells. Studies on niacinamide have revealed its ability to affect the cell wall of the fungus C. albicans. nih.gov Treatment led to an increase in the exposure of cell wall β-glucans and the content of chitin, while decreasing mannan (B1593421) levels. nih.gov This suggests a remodeling of the cell wall that could compromise the organism's viability. Such mechanisms could contribute to the antifungal properties of nicotinic acid derivatives.
Cellular Pathway Interventions
The interactions with molecular targets culminate in the disruption of essential cellular pathways in microbes, leading to antimicrobial effects.
The primary antimicrobial mechanism against both Gram-positive and Gram-negative bacteria is the inhibition of DNA gyrase and topoisomerase IV by the quinoline core, which halts DNA replication and leads to cell death. turkjps.orgresearchgate.net The efficacy can vary between bacterial types depending on whether DNA gyrase or topoisomerase IV is the primary target. nih.govresearchgate.net Additionally, nicotinic acid has been shown to inhibit biofilm formation in Gram-positive bacteria like Streptococcus pneumoniae. This action appears to be concentration-dependent and involves the alteration of protein biomolecules within the biofilm structure. Various nicotinic acid and nicotinamide derivatives have demonstrated a broad spectrum of activity.
The antifungal activity of this compound is likely multifaceted, stemming from its nicotinic acid moiety. One key mechanism is the inhibition of NAD+-dependent sirtuin deacetylases like Hst3, which are critical for the growth and survival of fungi such as Candida albicans. nih.govscispace.com Another potential mechanism involves the disruption of cell wall integrity. Niacinamide has been observed to affect the cell wall composition of C. albicans and may interfere with cell division regulatory processes. nih.gov
Antitubercular Mechanisms against Mycobacterium tuberculosis
The quinoline scaffold is a core component of several compounds with proven antitubercular activity. austinpublishinggroup.comnih.gov The mechanisms of action for these derivatives are varied, suggesting that this compound could potentially act through one or more of these pathways.
Inhibition of ATP Synthase: The most prominent example is the diarylquinoline drug bedaquiline, which targets the proton pump of ATP synthase, leading to a depletion of the energy supply in M. tuberculosis. austinpublishinggroup.com
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. austinpublishinggroup.com
Enzyme Activation or Inhibition: Some quinoline derivatives have been found to kill M. tuberculosis by activating the enzyme glutamate (B1630785) kinase, which leads to a redox imbalance. nih.govsigmaaldrich.com Other studies have identified quinoline-thiosemicarbazide hybrids that may act by inhibiting the catalase-peroxidase enzyme KatG, which is crucial for the bacterium's defense against oxidative stress. nih.govresearchgate.net
Mycolic Acid Synthesis Disruption: The nicotinic acid component also suggests potential mechanisms. Isoniazid (B1672263), a primary anti-TB drug, is a prodrug that ultimately disrupts mycolic acid synthesis. Certain nicotinic acid hydrazides have also been explored for antitubercular activity. mdpi.com
While these mechanisms are established for other quinoline and nicotinic acid derivatives, specific studies confirming the antitubercular mechanism of this compound are not available in the reviewed literature.
Table 1: Potential Antitubercular Targets for Quinoline Derivatives
| Target Enzyme/Process | Mechanism of Action | Example Compound Class |
|---|---|---|
| ATP Synthase | Inhibition of proton pump, leading to ATP depletion | Diarylquinolines (e.g., Bedaquiline) |
| DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication and repair | Fluoroquinolones |
| Glutamate Kinase (GK) | Allosteric activation leading to redox imbalance | Quinoline activators (e.g., Z0933/Z0930) |
| Catalase-peroxidase (KatG) | Inhibition of the enzyme, increasing oxidative stress | Quinoline-thiosemicarbazide hybrids |
Antimalarial Mechanisms of Action
Quinoline-containing compounds are foundational in antimalarial chemotherapy. nih.govresearchgate.net The primary mechanism for many of these drugs, including chloroquine (B1663885), involves the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. nih.govhuji.ac.il
The process is understood to occur as follows:
The malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic digestive vacuole. pnas.org
This process releases large quantities of toxic free heme.
The parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin. nih.gov
Quinoline drugs are weak bases that accumulate to high concentrations in the acidic digestive vacuole. nih.gov
Once inside, they are thought to bind to heme, preventing its polymerization into hemozoin. nih.govnih.gov Recent in-vivo studies suggest that some quinolines may act by capping the growing faces of hemozoin crystals, thus halting their formation. pnas.org
The buildup of toxic free heme leads to oxidative stress and damage to parasite membranes, ultimately causing its death. nih.gov
Given its quinoline core, it is highly probable that this compound would exert its antimalarial effect through this well-established heme detoxification pathway. However, specific experimental validation of this mechanism for this particular compound has not been reported.
Autophagy Pathway Modulation
Autophagy is a cellular recycling process crucial for homeostasis, and its modulation is a therapeutic strategy in various diseases, including cancer. encyclopedia.pub Both quinoline and nicotinic acid derivatives have been shown to influence this pathway.
Quinoline Derivatives: Recent studies have identified novel quinoline compounds that can modulate autophagy. For instance, a series of 4,7-disubstituted quinoline derivatives were found to induce autophagy by targeting and stabilizing the Autophagy-Related Protein 5 (ATG5). nih.gov Another study developed a quinoline-based probe that inhibits the autophagy-related cysteine protease ATG4B. scispace.com A compound structurally related to this compound, a quinolin-8-yl-nicotinamide, was shown to induce a stress response and autophagy in pancreatic cancer cells. nih.gov
Nicotinic Acid/Nicotinamide: Nicotinic acid (niacin) and nicotinamide can also modulate autophagy. Studies have shown that niacin can activate autophagy, protecting cells from certain types of apoptosis. nih.gov This can occur through signaling pathways involving the GPR109A receptor and the energy-sensing kinase AMPK. researchgate.net Nicotinamide has been shown to induce autophagy in hypoxic myocardial cells by inhibiting the mTOR pathway, a central regulator of cell growth and autophagy. europeanreview.org
The presence of both a quinoline and a nicotinic acid moiety in this compound suggests a strong potential for it to modulate the autophagy pathway, possibly by interacting with key proteins like ATG5 or signaling hubs like mTOR and AMPK. Direct research on this specific compound is needed for confirmation.
Metabolic Pathways Linkages
Involvement in the Kynurenine (B1673888) Pathway and NAD+ Biosynthesis
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism. The kynurenine pathway is the primary de novo route for its synthesis from the essential amino acid tryptophan. wikipedia.orgresearchgate.net This pathway culminates in the production of quinolinic acid. researchgate.net
The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+. nih.govoregonstate.edu Therefore, the kynurenine pathway is intrinsically linked to the production of nicotinic acid-derived molecules for NAD+ synthesis. While direct evidence is lacking, a compound like this compound, which contains a nicotinic acid core, is structurally poised to interact with the enzymes of NAD+ biosynthesis.
Interaction with Nicotinic Acid Metabolism
Beyond the de novo kynurenine pathway, cells utilize salvage pathways to recycle forms of vitamin B3 to produce NAD+. The Preiss-Handler pathway specifically utilizes nicotinic acid. nih.gov In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NPRT) converts nicotinic acid into nicotinic acid mononucleotide (NaMN). nih.gov
Nicotinic acid itself undergoes metabolic conversion in the body, primarily to nicotinuric acid and a series of metabolites derived from the formation of NAD+ and subsequent catabolism of nicotinamide. nih.gov Any compound containing a nicotinic acid moiety, such as this compound, would be expected to interact with these metabolic pathways. It could potentially act as a substrate, inhibitor, or modulator of the enzymes involved, such as NPRT, thereby influencing the cellular pool of NAD+. nih.gov
Table 2: Key Enzymes in Nicotinic Acid-Related NAD+ Biosynthesis
| Pathway | Key Enzyme | Reaction Catalyzed |
|---|---|---|
| De Novo (from Tryptophan) | Quinolinate Phosphoribosyltransferase (QPRT) | Quinolinic Acid → Nicotinic Acid Mononucleotide (NaMN) |
Potential Modulators of other Metabolic Processes
Nicotinic acid, at pharmacological doses, is known to have significant effects on lipid and glucose metabolism. ebi.ac.uknih.gov It can regulate the levels of plasma lipids and lipoproteins and participate in the regulation of glucose metabolism through pathways like the NAD-sirtuin pathway. ebi.ac.uk Given these established roles, it is plausible that this compound could also function as a modulator of these or other metabolic processes. The addition of the quinoline group creates a larger, more complex molecule whose interactions with metabolic enzymes and receptors could differ significantly from nicotinic acid alone, potentially leading to novel modulatory effects.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anthranilic acid |
| Bedaquiline |
| Chloroquine |
| Glutamic acid |
| Isoniazid |
| Kynurenic acid |
| Kynurenine |
| Mefloquine |
| Nicotinamide |
| Nicotinamide adenine dinucleotide (NAD+) |
| Nicotinic acid (Niacin) |
| Nicotinic acid adenine dinucleotide |
| Nicotinic acid mononucleotide (NaMN) |
| Nicotinuric acid |
| Quinine |
| Quinolinic acid |
| Tryptophan |
Preclinical Research and Efficacy Studies Non Human in Vitro and in Vivo
In Vitro Efficacy Assessments in Cell-Based Models
Derivatives of nicotinic acid and quinoline (B57606) have demonstrated a range of antimicrobial activities against clinically relevant pathogens.
Antibacterial Activity: Research into nicotinic acid derivatives has revealed promising activity against Gram-positive bacteria. nih.gov In one study, a series of twelve acylhydrazones derived from nicotinic acid were synthesized and evaluated. Two of these compounds showed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 µg/mL. nih.gov Notably, one derivative was active against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a MIC of 7.81 µg/mL. nih.gov Subsequent cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives yielded a compound with a 5-nitrofuran substituent that was active against all tested bacterial strains. nih.gov This particular derivative showed promising activity against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 (MIC = 7.81 µg/mL), as well as the MRSA strain ATCC 43300 (MIC = 15.62 µg/mL). nih.gov
Nicotinamide (B372718), a related compound, has also been investigated for its antibacterial effects. Studies have shown it can inhibit the growth of E. coli at concentrations in the low millimolar range. researchgate.net One study found that S. aureus was susceptible to a nicotine (B1678760) extract, while the extract had an intermediate effect on E. coli. researchgate.net Another investigation into newly synthesized nicotinamides tested against Staphylococcus aureus (ATCC 6538) and other bacteria found that none of the tested compounds completely inhibited the growth of S. aureus. nih.gov
A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for antibacterial activity. Specific derivatives showed good activity against Staphylococcus albus and E. coli. nih.gov
Antitubercular Activity: The pyridine (B92270) nucleus, a core component of nicotinic acid, is present in the first-line anti-tuberculosis drug isoniazid (B1672263). semanticscholar.org This has spurred research into other nicotinic acid derivatives for their potential against Mycobacterium tuberculosis. Several nicotinic and isoniazid derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. semanticscholar.org One study reported a series of novel isatin-tethered quinolines with potent activity against M. tuberculosis, with MICs ranging from 0.06 to 7.81 µg/mL. nih.gov Specifically, one derivative, Q8b, demonstrated a MIC of 0.06 µg/mL, which was a 100-fold increase in activity compared to the lead compound. nih.gov This compound also showed superior activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov
Furthermore, three series of 6-aryl-2-methylnicotinohydrazides and related compounds were synthesized and evaluated for their antimycobacterial activity. mdpi.com Hydrazides incorporating an isatin (B1672199) moiety exhibited the highest activity, with one compound displaying a MIC of 6.25 µg/mL against M. tuberculosis. mdpi.com The presence of a lipophilic electron-withdrawing halogen group at the para position of the phenyl ring was found to improve antimycobacterial activity. mdpi.com Nicotinamide has also been shown to inhibit the replication of M. tuberculosis and Bacille Calmette-Guérin (BCG) within macrophages. nih.gov
Antifungal Activity: Nicotinamide has demonstrated significant antifungal activity against Candida albicans, including fluconazole-resistant isolates, and can also suppress biofilm formation. nih.govresearchgate.net Its antifungal activity extends to non-Candida albicans species and Cryptococcus neoformans. nih.govnih.gov The mechanism of action appears to involve affecting cell wall organization. nih.govnih.gov However, C. albicans can develop resistance to nicotinamide by rapidly decreasing its intracellular concentration. iric.ca One study synthesized seven nicotinic acid hydrazides and found that only one completely inhibited the growth of C. albicans at a concentration below 1 mM. nih.gov
Table 1: In Vitro Antimicrobial Activity of Nicotinic Acid and Quinoline Derivatives
| Compound Class | Pathogen | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Nicotinic Acid Acylhydrazones | Gram-positive bacteria | - | 1.95–15.62 | nih.gov |
| Nicotinic Acid Acylhydrazone Derivative | Staphylococcus aureus | ATCC 43300 (MRSA) | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis | ATCC 6633 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus | ATCC 6538 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus | ATCC 43300 (MRSA) | 15.62 | nih.gov |
| Isatin-Tethered Quinolines | Mycobacterium tuberculosis | - | 0.06–7.81 | nih.gov |
| Isatin Hydrazide Derivative | Mycobacterium tuberculosis | - | 6.25 | mdpi.com |
| Isatin Hydrazide Derivative | Mycobacterium tuberculosis | - | 12.5 | mdpi.com |
Quinoline derivatives have been investigated for their potential to mitigate inflammatory responses in cellular models. One study evaluated a quinoline isolated from Spondias pinnata bark, 7-hydroxy-6-methoxyquinolin-2(1H)-one, in a lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 model. nih.gov This compound effectively suppressed the overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. nih.gov The expression of enzymes and cytokines such as cyclooxygenase-2, TNF-α, IL-6, and IL-1β were also reduced to normal levels following treatment with the quinoline derivative. nih.gov The anti-inflammatory effect was attributed to the inhibition of NF-κB activation. nih.gov
Another study investigated a derivative of oleanolic acid, which showed anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. mdpi.com Nicotinic acid itself has been shown to modulate the metabolism of arachidonic acid in vitro, stimulating the synthesis of prostaglandin (B15479496) E2, thromboxane (B8750289) B2, and leukotriene E4 in calcium ionophore-stimulated human whole blood. nih.gov
The structural components of 6-quinolin-4-yl-nicotinic acid suggest potential interactions with specific biological targets.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotine, the primary addictive component in tobacco, binds to nAChRs. nih.gov These receptors are ligand-gated ion channels, and their activation leads to membrane depolarization. nih.gov High-throughput cell-based assays have been developed to identify antagonists of various nAChR subtypes associated with smoking, including α3β4, α4β2, and α6β2. nih.gov The development of selective ligands for nAChR subtypes is an active area of research. For instance, quinuclidine-triazole derivatives have been synthesized and evaluated for their binding affinity and selectivity to the α3β4 nAChR subtype, which is considered a biomarker for drug addiction. mdpi.com One such derivative, AK3, showed a high binding affinity with a Ki value of 3.18 nM and was significantly more selective for the α3β4 nAChR over the α7 nAChR. mdpi.com
Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Quinolinic acid phosphoribosyltransferase (QAPRTase) is a crucial enzyme in the de novo biosynthesis pathway of nicotinamide adenine (B156593) dinucleotide (NAD) and is a potential target for the development of new anti-tuberculosis drugs. plos.org This enzyme catalyzes the synthesis of nicotinic acid mononucleotide from quinolinic acid and 5-phosphoribosyl-1-pyrophosphate. plos.org The anti-tuberculosis prodrug pyrazinamide (B1679903) is structurally analogous to quinolinic acid. plos.org
In Vivo Efficacy Assessments in Animal Models (Non-Human)
The in vivo efficacy of compounds related to this compound has been assessed in rodent models of infection. The relationship between in vitro susceptibility tests (MICs and MBCs) and in vivo activity of various antimicrobial agents has been studied in a murine thigh infection model against gram-negative bacilli. nih.gov This model helps to define parameters of in vivo activity, such as the maximal attainable antimicrobial effect. nih.gov
In the context of tuberculosis, early biological studies of nicotinamide and its analogue, pyrazinamide, were conducted using in vivo assays in infected mice. jalsnet.com These studies were crucial in establishing the in vivo activity of pyrazinamide, which is a key component of modern tuberculosis chemotherapy. jalsnet.com
The quinoline core is a well-established pharmacophore in antimalarial drug discovery. The in vivo antimalarial efficacy of novel 4-aminoquinoline (B48711) derivatives has been evaluated in rodent models using P. berghei, P. chabaudi, and P. yoelii. nih.gov One study on a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated oral activity in these models with efficacy comparable or superior to chloroquine (B1663885). nih.gov
Another study investigated the in vivo antimalarial activity of 4-nerolidylcatechol (B1236061) derivatives using a P. berghei suppression test in mice. nih.gov A diacetylated derivative, at a dose of 50 mg/kg/day, suppressed P. berghei growth by over 30%. nih.gov Nicotinamide has also been explored for its antimalarial effects in chloroquine-resistant malaria mouse models. journalijar.com When administered alone, nicotinamide reduced parasitemia by 88%, and this increased to 95.27% when combined with chloroquine. journalijar.com
Table 2: In Vivo Antimalarial Activity of Quinoline and Nicotinamide Derivatives in Rodent Models
| Compound/Derivative | Animal Model | Parasite Strain | Efficacy | Reference |
|---|---|---|---|---|
| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Mouse | P. berghei, P. chabaudi, P. yoelii | Orally active, comparable or better than chloroquine | nih.gov |
| 4-Nerolidylcatechol derivative | Mouse | P. berghei | >30% suppression of parasitemia at 50 mg/kg/day | nih.gov |
| Nicotinamide | Mouse | Chloroquine-resistant malaria | 88% reduction in parasitemia (alone) | journalijar.com |
| Nicotinamide + Chloroquine | Mouse | Chloroquine-resistant malaria | 95.27% reduction in parasitemia | journalijar.com |
Investigations in Cognition Models (if applicable to specific derivatives)
The structural combination of a quinoline moiety and a nicotinic acid-like framework suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes. researchgate.netnih.gov Nicotine and other nAChR agonists have been demonstrated to enhance working memory, learning, and attention. nih.gov The α4β2 and α7 nAChR subtypes are considered critical for memory function. nih.gov Consequently, quinoline derivatives are being actively explored as modulators of these receptors.
In preclinical studies, various quinoline derivatives have been synthesized and evaluated for their affinity and activity at nAChRs. These studies often utilize in vitro radioligand binding assays with rat brain homogenates and functional assays in cells expressing human nAChR subtypes. For instance, a series of novel azabicyclic and diazabicyclic compounds featuring a quinoline ring were developed to achieve greater selectivity for the α7 nAChR subtype. researchgate.net
One study identified a compound with a more than 10-fold selectivity for the α7 nAChR, exhibiting agonist activity with an EC50 value in the micromolar range. researchgate.net Another investigation into quinoline derivatives as nicotinic ligands found that certain compounds interacted with the α4β2 nAChR, with one showing a preference for the α7 subtype. nih.gov The stimulation of nicotinic receptors is thought to be involved in the maintenance of attention and memory, suggesting that compounds that modulate these receptors could have therapeutic potential in conditions with cognitive deficits. youtube.com
The potential for cognitive enhancement by nicotinic receptor modulators has been observed in various preclinical models. nih.gov Nicotinic receptor modulators have shown some cognitive benefits in clinical trials for conditions like schizophrenia. researcher.life The development of selective α7 nAChR agonists and positive allosteric modulators (PAMs) is a strategy being pursued for improving cognitive function. researchgate.net
Table 1: Preclinical Activity of Representative Quinoline-Based Nicotinic Receptor Modulators in Cognition-Relevant Assays (Note: This table includes data for related derivatives, not specifically this compound)
| Compound Type | Model System | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Azabicyclic quinoline derivative | Rat brain homogenate | Radioligand binding | >10-fold selectivity for α7* nAChR | researchgate.net |
| Azabicyclic quinoline derivative | Human α7 nAChR in Neuro2a cells | Calcium imaging | Agonist activity (EC50 in the range of 1.0-1.6 μM) | researchgate.net |
| N,N,N-Trimethyl-4-(quinolin-6-yl)but-3-yn-1-ammonium iodide | Rat cerebral cortex | Radioligand binding | Preference for the α7* nAChR subtype | nih.gov |
Plant-based models for growth stimulation (if relevant to related derivatives)
Nicotinic acid and its derivatives are known to play a role in plant biology. Nicotinic acid is a precursor to essential coenzymes involved in various metabolic pathways in plants. researchgate.net Furthermore, certain synthetic derivatives of quinoline have been investigated for their effects on plant growth and development.
A study on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid demonstrated a significant stimulating effect on rhizogenesis (root formation) in vitro in explants of the pink rose (Rosa damascena Mill.). dnu.dp.ua This suggests that the quinoline scaffold can be a basis for developing effective and low-toxicity rhizogenesis stimulators for microclonal plant propagation. dnu.dp.ua The study highlights the practical importance of such compounds for enhancing the efficiency of plant reproduction. dnu.dp.ua
Table 2: Effects of Quinoline and Nicotinic Acid Derivatives on Plant Growth Parameters (Note: This table includes data for related derivatives, not specifically this compound)
| Compound/Derivative | Plant Model | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|---|
| Derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid | Pink rose (Rosa damascena Mill.) explants | Rhizogenesis (in vitro) | High stimulating effect | dnu.dp.ua |
Comparative Efficacy with Reference Agents
In the development of novel therapeutic agents, comparative efficacy studies with established reference compounds are crucial. For quinoline-based nicotinic receptor modulators, comparisons would typically be made against nicotine or other known nAChR agonists and antagonists.
In a study of quinoline derivatives, the binding affinities and functional activities were implicitly compared to the known characteristics of nicotinic ligands. researchgate.net For instance, the selectivity of a novel compound for the α7 nAChR was highlighted as a significant improvement over less selective predecessors. researchgate.net
For plant growth-regulating activities, the efficacy of novel quinoline derivatives could be compared to standard auxins or other rooting agents used in horticulture and agriculture. The study on 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives suggests these compounds could be effective alternatives to existing rhizogenesis stimulators. dnu.dp.ua
Mechanism-based Biomarker Studies in Preclinical Models
Mechanism-based biomarker studies in preclinical models aim to identify measurable indicators of a drug's biological activity. For compounds targeting nicotinic receptors, these could include changes in neurotransmitter levels, receptor occupancy, or downstream signaling pathways.
While specific biomarker studies for "this compound" have not been identified, research on related compounds provides a framework for potential investigations. For instance, in the context of Alzheimer's disease models, monoamine oxidase B (MAO-B) has been identified as a biomarker for astrocyte reactivity. springermedizin.de A PET tracer with a quinoline structure, ¹⁸F-SMBT-1, is used to image MAO-B, demonstrating the utility of quinoline-based compounds in biomarker research. springermedizin.de
In oncology, where some quinoline derivatives have been studied, preclinical research often involves assessing the inhibition of specific kinases and the downstream effects on cancer-related pathways. nih.gov Such studies help in understanding the mechanism of action and can lead to the identification of biomarkers for patient stratification in future clinical trials. crownbio.com The development of predictive biomarkers in preclinical models is a key aspect of modern drug development, enabling more targeted and effective therapeutic strategies. crownbio.com
Computational Chemistry and Cheminformatics Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is fundamental for predicting the activity of novel molecules and for optimizing lead compounds.
Development of Predictive Models for Biological Activity
Currently, there are no specific predictive QSAR models in the public domain for the biological activity of 6-Quinolin-4-YL-nicotinic acid. The development of such a model would necessitate a dataset of structurally similar quinolinyl-nicotinic acid derivatives with measured biological activity against a specific target. The process would involve calculating various molecular descriptors for each compound and then using statistical methods to build a regression or classification model. The robustness and predictive power of the model would need to be rigorously validated internally and externally.
Identification of Key Molecular Descriptors for Activity
Without a specific QSAR model, the key molecular descriptors influencing the activity of this compound remain undetermined. For related quinoline (B57606) and nicotinic acid derivatives, studies have often identified descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric features (e.g., molecular volume, shape indices) as being critical for activity. researchgate.net Identifying which of these properties are most influential for this compound would require a dedicated QSAR study.
Integration of QSAR with Synthetic Design
The integration of QSAR with synthetic design is a powerful strategy to prioritize the synthesis of compounds with the highest probability of success. A validated QSAR model for the this compound scaffold would guide chemists in modifying the molecule's structure—for instance, by adding specific substituents to the quinoline or pyridine (B92270) rings—to enhance desired biological activity and improve pharmacokinetic properties. This data-driven approach streamlines the drug discovery process, but its application awaits the initial development of a relevant QSAR model.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is used to elucidate the structural basis of ligand-protein interactions and to screen virtual compound libraries.
Ligand-Protein Interaction Profiling with Predicted Targets
There are no published molecular docking studies specifically detailing the interaction profile of this compound with any predicted biological targets. Such a study would involve docking the compound into the binding sites of proteins for which quinoline or nicotinic acid derivatives have shown activity. The analysis would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the complex, thereby generating hypotheses about its mechanism of action.
Binding Site Characterization and Hotspot Identification
Detailed characterization of the binding site and identification of "hotspots"—residues that contribute most significantly to the binding energy—for this compound on a protein target are contingent on performing docking simulations. This analysis would provide a deeper understanding of the molecular recognition process and offer a structural blueprint for designing new analogues with improved affinity and selectivity. As of now, this information is not available in the scientific literature for this specific compound.
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening. If this compound were used as a starting point or "hit" compound, virtual screening could be employed to discover novel analogues with potentially improved properties.
The process would typically involve these steps:
Target Identification: A biological target relevant to a specific disease is chosen.
Library Preparation: A large database of chemical compounds is prepared in a digital format, often containing millions of molecules.
Docking and Scoring: Computational algorithms "dock" each molecule from the library into the binding site of the target protein. A scoring function then estimates the binding affinity between the molecule and the target.
Hit Selection: Molecules with the best scores are selected for further investigation.
In the context of discovering analogues of this compound, a ligand-based virtual screening approach could also be used. This method relies on the known structure of an active molecule. A 3D model of this compound would be used as a template to search for other compounds in a database that have a similar shape and chemical features. Studies on other quinoline derivatives have successfully used virtual screening to identify potential inhibitors for various targets, including those for cancer and infectious diseases.
Table 1: Hypothetical Virtual Screening Workflow for this compound Analogues
| Step | Description | Objective |
| 1. Query Definition | Use the 3D structure of this compound as the query. | To establish a baseline for shape and pharmacophore similarity. |
| 2. Database Selection | Choose large compound libraries (e.g., ZINC, Enamine REAL). | To search a diverse chemical space for novel scaffolds. |
| 3. Screening Method | Employ shape-based similarity or pharmacophore matching algorithms. | To identify molecules with structural features similar to the query. |
| 4. Filtering | Apply filters for drug-likeness (e.g., Lipinski's Rule of Five) and ADMET properties. | To remove compounds with undesirable physicochemical properties. |
| 5. Hit Prioritization | Rank the remaining compounds based on similarity scores and visual inspection. | To select a manageable number of promising candidates for synthesis and testing. |
This table is a generalized representation of a typical workflow and does not represent actual experimental data for this specific compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound complexed with a biological target, MD simulations can provide detailed insights into the stability of the binding and any conformational changes that occur.
An MD simulation would begin with the docked pose of this compound in the target's binding site. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, often nanoseconds to microseconds.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding or protein function.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, which is crucial for binding affinity and specificity.
These simulations can validate the results of molecular docking and provide a more dynamic picture of the protein-ligand interaction, which is essential for optimizing lead compounds.
De Novo Design and Scaffold Hopping Approaches
De novo design and scaffold hopping are advanced computational strategies for creating entirely new molecules or modifying existing ones to improve their properties.
De Novo Design: This approach involves building novel molecular structures "from scratch" within the binding site of a target protein. Algorithms place atoms or molecular fragments in favorable positions within the binding pocket and then connect them to form a complete molecule. This can lead to the discovery of highly novel chemical entities that are not present in existing compound libraries.
Scaffold Hopping: This technique aims to replace the core structure (scaffold) of a known active molecule, like this compound, with a different one while preserving the original molecule's biological activity. The goal is often to find a new scaffold with improved properties, such as better synthetic accessibility, enhanced potency, or a more favorable intellectual property position. Computational tools can search databases of known chemical scaffolds to find replacements that maintain the crucial three-dimensional arrangement of key interacting groups. For quinoline derivatives, scaffold hopping could be used to replace the quinoline core with other bicyclic or heterocyclic systems to explore new chemical space and develop novel drug candidates.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating "6-Quinolin-4-YL-nicotinic acid" from complex mixtures, such as reaction matrices or biological samples. The choice of chromatographic method depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like "this compound". These methods are widely used for the analysis of nicotinic acid and its metabolites in various matrices, including plasma and urine researchgate.netnih.gov.
The separation in HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like "this compound," which possesses both a carboxylic acid group and a quinoline (B57606) moiety, reversed-phase chromatography is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection researchgate.netnih.gov.
UPLC systems utilize smaller particle sizes in the stationary phase (typically <2 µm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times documentsdelivered.com. The development of a robust HPLC or UPLC method for "this compound" would involve optimizing parameters such as the column chemistry, mobile phase composition, gradient elution profile, and flow rate to achieve adequate separation from potential impurities and degradants.
A representative HPLC method for the analysis of nicotinic acid and its metabolites is detailed in the table below. Such a method could serve as a starting point for the development of a specific protocol for "this compound".
| Parameter | Condition | Reference |
| Column | Waters Spherisorb 5 µm CNRP 4.6 x 150 mm | nih.gov |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Run Time | 15 minutes | nih.gov |
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. While "this compound" itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. For instance, the carboxylic acid group can be esterified to increase its volatility nih.gov.
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium, transports the analyte through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification semanticscholar.org.
A study on the GC-MS analysis of nicotinic acid and its impurities demonstrated the feasibility of this technique without derivatization for related compounds, suggesting that with appropriate method development, a similar approach could potentially be adapted for derivatives of nicotinic acid mdpi.com. However, for a larger molecule like "this compound," derivatization would likely be necessary to prevent thermal degradation in the injector and column.
The following table outlines a GC-MS method developed for the concurrent quantification of nicotinic acid and related compounds, which could be adapted for "this compound" following a suitable derivatization step.
| Parameter | Condition | Reference |
| Derivatization | Conversion to hexafluoroisopropyl esters | nih.gov |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Detection | Mass Spectrometry (MS) | nih.gov |
| Ionization Mode | Electron Capture Negative Ionization | nih.gov |
Spectrometric Detection Methods
Spectrometric methods are indispensable for both the quantification and structural elucidation of "this compound" following chromatographic separation.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system (LC-MS or GC-MS), it provides high selectivity and sensitivity for the detection and quantification of analytes.
For "this compound," Electrospray Ionization (ESI) is a suitable ionization technique for LC-MS analysis, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-. The high-resolution mass of this molecular ion can be used to confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection by isolating the molecular ion of the analyte and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The transition from the precursor ion to one or more product ions can be monitored in Selected Reaction Monitoring (SRM) mode, which provides excellent sensitivity and selectivity for quantification, even in complex matrices nih.gov. For "this compound," fragmentation would likely occur at the bond connecting the quinoline and nicotinic acid moieties, as well as within the quinoline and pyridine (B92270) ring systems.
A developed LC-MS/MS method for nicotinic acid and its metabolites monitored the transition of the protonated molecular ion m/z 124 to the fragment ion m/z 80 nih.gov. A similar approach would be developed for "this compound" by first identifying its molecular ion and then optimizing the collision energy to produce stable and abundant fragment ions.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The quinoline and pyridine ring systems in "this compound" are chromophores that absorb UV light. A UV-Vis spectrum of the compound would show characteristic absorption maxima (λmax) that can be used for its quantification, particularly when coupled with HPLC (HPLC-UV).
The UV spectra of quinoline derivatives are well-documented, and the position of the absorption bands is influenced by the nature and position of substituents on the ring system researchgate.net. The conjugation between the quinoline and nicotinic acid moieties in "this compound" would be expected to result in a complex UV spectrum with multiple absorption bands. While not as selective as mass spectrometry, UV detection is a robust and widely available technique for routine analysis.
The following table provides an example of the UV absorption maxima for nicotinic acid, which serves as a reference for the pyridine chromophore within "this compound."
| Compound | λmax (nm) | Solvent |
| Nicotinic Acid | ~260-270 | Not specified |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of novel compounds like "this compound" in a research setting.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the unambiguous assignment of all the protons and carbons in the "this compound" structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity between different parts of the molecule.
IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C and C=N stretching vibrations within the aromatic rings, and C-H stretching and bending vibrations researchgate.net.
The table below summarizes some of the expected characteristic IR absorption bands for "this compound" based on the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=C and C=N (Aromatic) | 1450-1600 |
| C-H (Aromatic) | 3000-3100 |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the detailed analysis of specific compounds like this compound. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is largely dictated by the compound's physicochemical properties, such as volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For quinoline-based carboxylic acids, LC-MS/MS is generally the preferred method due to its applicability to a wide range of polar and non-volatile compounds. nih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the compound is first separated from other components in the sample on an HPLC column, often a reversed-phase C18 column. researchgate.net The separation is achieved by passing a pressurized mobile phase through the column. ijrpr.com For acidic compounds like this compound, the mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to control the pH and improve peak shape. researchgate.netsielc.com
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.gov Due to the presence of a carboxylic acid and a basic quinoline nitrogen, the compound can be ionized in either positive or negative mode. Analysis of similar structures like nicotinic acid and its metabolites has shown excellent sensitivity in the negative ESI mode, where the deprotonated molecule [M-H]⁻ is observed. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is performed in multiple reaction monitoring (MRM) mode for quantification. researchgate.net In MRM, the first mass analyzer (quadrupole) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the deprotonated molecule of this compound). This isolated ion is then fragmented in a collision cell, and a second mass analyzer is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is highly specific to the analyte, minimizing interference from other co-eluting compounds and enhancing the accuracy of quantification. nih.govbevital.no
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for volatile and thermally stable compounds. Direct analysis of a carboxylic acid like this compound by GC-MS is often challenging due to its low volatility and polar nature. These characteristics can lead to poor chromatographic peak shape and thermal degradation in the hot injector port. Therefore, a chemical derivatization step is typically required to convert the polar functional groups (carboxylic acid) into less polar, more volatile derivatives suitable for GC analysis. While effective, this adds an extra step to the sample preparation process. nih.gov
Sample Preparation Strategies for Complex Biological Matrices in Research
The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires extensive sample preparation. The primary goal is to remove interfering substances like proteins, lipids, and salts that can suppress the instrument's signal, clog the analytical column, and lead to inaccurate results.
Common strategies include:
Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, causing the proteins to denature and precipitate. nih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. While quick, this method may not remove other interferences like phospholipids, which can cause ion suppression in LC-MS analysis.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic solvent. This technique provides a cleaner extract than protein precipitation.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and analyte concentration. researchgate.net The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. For a compound like this compound, which has both acidic and basic properties, a mixed-mode anion-exchange SPE column could be employed for highly selective extraction. researchgate.net This method can effectively remove proteins, salts, and phospholipids, leading to very clean extracts and improved analytical sensitivity.
Method Validation for Academic Research Applications (e.g., linearity, LOD, LOQ, precision, accuracy)
For academic research, validating the analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. chemrj.org Validation involves a series of experiments to assess the method's performance characteristics according to established guidelines. ijrpr.com
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards at different concentrations. The relationship is evaluated by the correlation coefficient (r²), which should ideally be close to 0.99 or greater. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijrpr.com The LOQ is a critical parameter for studies involving trace-level analysis. For a similar compound, quinoxaline-2-carboxylic acid, an LOQ of 0.1 µg/kg in animal tissues has been reported using an HPLC-MS/MS method. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), which assesses variability within a single day and between different days, respectively. bevital.no
Accuracy: Accuracy reflects the closeness of the mean of a set of results to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. chemrj.org
The following tables illustrate typical validation parameters as might be established for an LC-MS/MS method in a research context, based on data from analogous compounds.
Table 1: Linearity and Quantification Limits
| Parameter | Typical Value | Description |
|---|---|---|
| Calibration Range | 1.0 - 20.0 µg/L | The concentration range over which the method is linear. |
| Correlation Coefficient (r²) | ≥ 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Limit of Detection (LOD) | 0.03 µg/kg | The lowest analyte concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.1 µg/kg | The lowest analyte concentration that can be quantitatively determined with precision and accuracy. |
Data derived from a validated method for a structurally related compound. researchgate.net
Table 2: Precision and Accuracy
| QC Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium | ≤ 15% | ≤ 15% | 85 - 115% |
| High | ≤ 15% | ≤ 15% | 85 - 115% |
Acceptance criteria based on common bioanalytical method validation guidelines. bevital.nochemrj.org
Advanced Research Directions and Future Perspectives
Design of Multi-Target Ligands Incorporating the 6-Quinolin-4-YL-Nicotinic Acid Scaffold
The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases, such as cancer and neurodegenerative disorders, by modulating multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is a promising starting point for designing such MTDLs due to the inherent biological activities associated with both quinoline (B57606) and nicotinic acid derivatives. scispace.commdpi.com
The quinoline ring is a well-established pharmacophore found in numerous drugs with a wide range of activities, including anticancer and antimicrobial effects. mdpi.combrieflands.com Its planar structure allows it to intercalate with DNA, and it can be functionalized to interact with various enzyme active sites. rsc.org For instance, certain quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, c-Met, and VEGFR, which are crucial in cancer progression. mdpi.com Similarly, nicotinic acid and its analogs are known to have various pharmacological effects, including lipid-lowering properties and potential neuroprotective activities. scispace.comchemistryjournal.net
The design of MTDLs based on the this compound scaffold could involve several strategies:
Hybridization: Covalently linking the this compound core with another pharmacophore known to interact with a distinct biological target. This approach has been successfully used to create quinoline-chalcone hybrids with anticancer activity. rsc.org
Pharmacophore Integration: Modifying the substituents on both the quinoline and the nicotinic acid rings to create a single molecule that can effectively interact with multiple targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of these integrated pharmacophores. nih.govnih.gov
A key area of interest for such multi-target ligands is oncology. By strategically modifying the this compound structure, it may be possible to design compounds that, for example, inhibit both a specific kinase and a DNA repair enzyme, offering a synergistic anticancer effect.
Exploration of Prodrug Strategies for Improved Bioavailability or Targeted Delivery
The clinical efficacy of a drug is often limited by its pharmacokinetic properties, such as poor absorption, rapid metabolism, or inability to reach the target tissue. Prodrug strategies involve chemically modifying a drug to overcome these limitations, with the inactive prodrug being converted to the active drug in the body. The carboxylic acid group of this compound is an ideal handle for the application of various prodrug approaches.
Common prodrug strategies that could be applied to this compound include:
Ester Prodrugs: Conversion of the carboxylic acid to an ester can increase its lipophilicity, thereby enhancing its ability to cross cell membranes and potentially the blood-brain barrier. scirp.org These ester prodrugs can then be hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid. nih.gov Different types of esters, such as simple alkyl esters, amino acid esters, or sugar esters, can be explored to fine-tune the release rate and targeting. scirp.org
Amide Prodrugs: While generally more stable than esters, amide prodrugs can also be designed for targeted release by specific enzymes. google.com For instance, linking the carboxylic acid to an amino acid or a peptide could target specific transporters or enzymes that are overexpressed in certain tissues, like tumors.
The goal of these prodrug strategies would be to improve the oral bioavailability of this compound and to achieve targeted delivery to specific sites of action, thereby increasing therapeutic efficacy and reducing potential side effects. For example, a prodrug designed to be activated by enzymes prevalent in a tumor microenvironment could selectively release the active drug at the site of cancer.
Development of Radiolabeled Analogues for Research Probes
Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The development of radiolabeled analogues of this compound could provide valuable probes for studying its pharmacokinetic profile and target engagement in living systems.
The most common radioisotopes used for PET are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). nih.gov Several strategies could be employed for the radiosynthesis of this compound analogues:
¹¹C-Labeling: The synthesis of ¹¹C-labeled quinoline derivatives has been reported, often involving the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govopenmedscience.com If a derivative of this compound with a suitable position for methylation (e.g., an alcohol or amine) were synthesized, this method could be applied. Alternatively, ¹¹C-carboxylation using [¹¹C]CO₂ could potentially be used to label the carboxylic acid group. openmedscience.com
¹⁸F-Labeling: Fluorine-18 is often preferred for PET due to its longer half-life. nih.gov The introduction of ¹⁸F can be achieved through nucleophilic substitution on a precursor molecule containing a suitable leaving group. acs.org A derivative of this compound could be designed with a site amenable to fluorination. For example, an alkyl chain with a terminal tosylate or mesylate group could be attached to the quinoline or nicotinic acid ring, which could then be displaced by [¹⁸F]fluoride.
These radiolabeled probes would allow for non-invasive imaging studies to determine the distribution of the compound in the body, its accumulation in specific organs or tumors, and its ability to cross the blood-brain barrier. Such studies are crucial for understanding the in vivo behavior of the compound and for guiding the development of future therapeutic agents.
Integration with Systems Biology and Omics Data for Deeper Mechanistic Understanding
Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" platforms, such as transcriptomics, proteomics, and metabolomics. nih.gov This integrated approach can provide a comprehensive picture of the cellular response to a drug and help to elucidate its mechanism of action.
For a compound like this compound, a systems biology approach could involve:
Transcriptomic Analysis: Treating cells with the compound and then measuring the changes in gene expression using techniques like RNA sequencing. This can reveal which cellular pathways are affected by the drug.
Metabolomic Analysis: Analyzing the changes in the levels of small molecule metabolites in cells or biological fluids after treatment with the compound. This can provide insights into the metabolic pathways that are perturbed. rsc.org
Data Integration: Integrating the transcriptomic and metabolomic data can reveal correlations between changes in gene expression and metabolite levels, providing a more complete understanding of the drug's effects. oup.commdpi.com For example, an increase in the expression of a particular enzyme, coupled with a decrease in its substrate and an increase in its product, would provide strong evidence that the drug is modulating that specific pathway. mdpi.com
This approach could be used to identify the primary molecular targets of this compound, as well as to uncover off-target effects and potential mechanisms of toxicity. The insights gained from such studies would be invaluable for optimizing the compound's structure to enhance its therapeutic effects and minimize adverse reactions.
Potential for Applications in Materials Science or Analytical Chemistry
The unique photophysical and chemical properties of the quinoline nucleus suggest that this compound and its derivatives could have applications beyond medicine, in the fields of materials science and analytical chemistry.
Materials Science: Quinoline derivatives have been investigated for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their fluorescence properties and thermal stability. nih.govdaneshyari.com The extended π-system of the this compound scaffold could be exploited to create novel organic materials with interesting photoluminescent properties. researchgate.net By modifying the substituents on the quinoline and nicotinic acid rings, it may be possible to tune the emission wavelength and quantum yield, leading to the development of new materials for displays and lighting applications.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂ for carboxyl activation) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
- Storage : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
